![molecular formula C13H14ClNO2 B2835334 [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411295-05-9](/img/structure/B2835334.png)
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This compound has gained significant attention in the scientific community due to its potential use in cancer treatment. In
Mécanisme D'action
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone targets RNA polymerase I transcription by binding to the DNA-RNA hybrid and stabilizing it. This stabilization leads to the formation of DNA damage, which activates the p53 pathway. The activation of the p53 pathway ultimately results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to have significant biochemical and physiological effects. It has been found to induce DNA damage and activate the p53 pathway in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone in lab experiments is its selectivity for cancer cells. This selectivity allows for the targeting of cancer cells while sparing normal cells. However, one limitation of using [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone. One direction is to explore the potential use of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone in combination with other cancer treatments. Another direction is to study the potential use of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone in the treatment of other diseases, such as viral infections. Additionally, further research is needed to fully understand the mechanism of action of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone and its potential side effects.
In conclusion, [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone has shown significant potential in the treatment of cancer. Its selectivity for cancer cells and ability to induce DNA damage and activate the p53 pathway make it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of [2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of sodium borohydride to form 2-(2-chlorophenyl)pyrrolidine. This intermediate is then reacted with epichlorohydrin in the presence of sodium hydroxide to form [2-(2-chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to have potential therapeutic applications in cancer treatment. It has been found to selectively inhibit RNA polymerase I transcription, which is overexpressed in many cancer cells. This inhibition leads to the activation of the p53 pathway, which ultimately results in cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
[2-(2-chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-10-5-2-1-4-9(10)11-6-3-7-15(11)13(16)12-8-17-12/h1-2,4-5,11-12H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHASJOPMIQFYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(oxirane-2-carbonyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


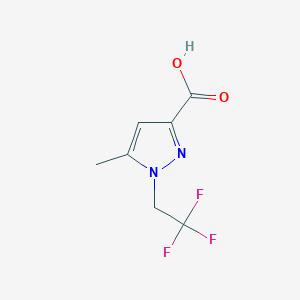
![1-(4-ethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2835253.png)

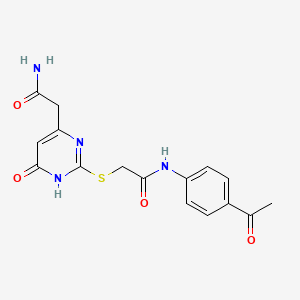
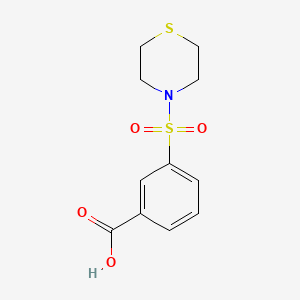
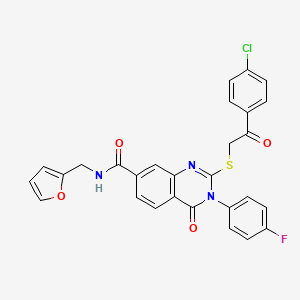
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide](/img/structure/B2835265.png)
![(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2835266.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)
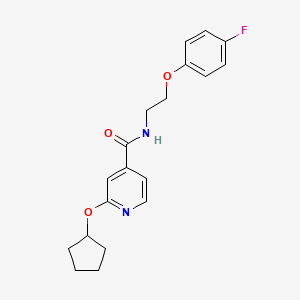

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2835272.png)
![N-(4-isopropylphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/structure/B2835273.png)